molecular formula C16H11NO B14328567 3-Aminopyren-1-OL CAS No. 103114-40-5

3-Aminopyren-1-OL

Cat. No.: B14328567
CAS No.: 103114-40-5
M. Wt: 233.26 g/mol
InChI Key: WEQKXFXYRNEOJL-UHFFFAOYSA-N
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Description

3-Aminopyren-1-OL is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group at the third position and a hydroxyl group at the first position on the pyrene ring. Pyrene derivatives are known for their photophysical and electronic properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyren-1-OL typically involves the nitration of pyrene followed by reduction and subsequent hydroxylation. The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group using reducing agents such as tin(II) chloride or iron in acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyren-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Aminopyren-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminopyren-1-OL involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to changes in gene expression and cellular processes. Additionally, its photophysical properties allow it to act as a fluorescent probe, providing valuable insights into cellular and molecular dynamics .

Comparison with Similar Compounds

Uniqueness: 3-Aminopyren-1-OL is unique due to the presence of both amino and hydroxyl groups on the pyrene ring. This dual functionality enhances its reactivity and versatility in various chemical reactions and applications. Its ability to intercalate into DNA and its fluorescent properties make it particularly valuable in biological and medical research .

Properties

CAS No.

103114-40-5

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

3-aminopyren-1-ol

InChI

InChI=1S/C16H11NO/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8,18H,17H2

InChI Key

WEQKXFXYRNEOJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N)O

Origin of Product

United States

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